1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea
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Overview
Description
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting o-aminothiophenol with a suitable aldehyde under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling of Benzo[d]thiazole and Piperidine: The benzo[d]thiazole moiety is then coupled with the piperidine ring using a suitable linker, often involving a reductive amination reaction.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a substitution reaction, typically using tert-butyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-((1-(Benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea: Similar structure but with a benzo[d]imidazole moiety.
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea: Similar structure but with a benzo[d]oxazole moiety.
Uniqueness
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea is unique due to the presence of the benzo[d]thiazole moiety, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-tert-butylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-18(2,3)21-16(23)19-12-13-8-10-22(11-9-13)17-20-14-6-4-5-7-15(14)24-17/h4-7,13H,8-12H2,1-3H3,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYCUKOVFDGKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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